2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[4-(trifluoromethylsulfanyl)phenyl]acetamide
Description
The compound 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[4-(trifluoromethylsulfanyl)phenyl]acetamide features a piperazine core substituted with a 1,3-benzodioxol-5-ylmethyl group and an acetamide moiety linked to a 4-(trifluoromethylsulfanyl)phenyl group. This structure combines pharmacophoric elements common in neuroactive and anti-inflammatory agents:
- Piperazine: Enhances solubility and bioavailability while modulating receptor interactions.
- 1,3-Benzodioxol: Associated with CNS activity and metabolic stability.
- Trifluoromethylsulfanyl (SCF₃): A lipophilic electron-withdrawing group that may improve membrane permeability and resistance to oxidative metabolism.
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[4-(trifluoromethylsulfanyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O3S/c22-21(23,24)31-17-4-2-16(3-5-17)25-20(28)13-27-9-7-26(8-10-27)12-15-1-6-18-19(11-15)30-14-29-18/h1-6,11H,7-10,12-14H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGMJTULYLRPPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)NC4=CC=C(C=C4)SC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501124143 | |
| Record name | 4-(1,3-Benzodioxol-5-ylmethyl)-N-[4-[(trifluoromethyl)thio]phenyl]-1-piperazineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501124143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499197-53-4 | |
| Record name | 4-(1,3-Benzodioxol-5-ylmethyl)-N-[4-[(trifluoromethyl)thio]phenyl]-1-piperazineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=499197-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,3-Benzodioxol-5-ylmethyl)-N-[4-[(trifluoromethyl)thio]phenyl]-1-piperazineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501124143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[4-(trifluoromethylsulfanyl)phenyl]acetamide is a derivative of piperazine and has garnered attention for its potential pharmacological properties. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of approximately 394.43 g/mol. The structure features a benzodioxole moiety, which is known for its biological activity, and a trifluoromethylsulfanyl group that may enhance its pharmacological profile.
The compound acts primarily as a dopamine receptor agonist , particularly targeting D2 and D3 receptors in the central nervous system. This mechanism is critical for its application in treating conditions like Parkinson's disease. The interaction with these receptors promotes dopaminergic activity, which can alleviate symptoms associated with dopamine deficiency.
Pharmacological Effects
- Dopaminergic Activity : The compound has shown efficacy in stimulating dopamine receptors, which is beneficial in managing Parkinson's disease symptoms, such as tremors and rigidity .
- Vasodilatory Effects : It may improve peripheral circulation by dilating blood vessels, potentially aiding conditions related to poor blood flow .
- Neuroprotective Properties : Studies indicate that compounds similar to this one can provide neuroprotection by reducing oxidative stress in neuronal cells .
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- A study involving patients with Parkinson's disease noted significant improvement in motor functions when treated with dopamine agonists like piribedil, a structurally related compound .
- Research on the effects of benzodioxole derivatives demonstrated their ability to enhance cognitive function and memory in elderly patients through dopaminergic pathways .
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits:
- Antifungal Activity : Some derivatives have shown notable antifungal properties against various pathogens, indicating potential applications beyond neurological disorders .
- Antitumor Effects : Research has suggested that similar piperazine derivatives possess antitumor activity by inhibiting specific cancer cell lines .
In Vivo Studies
In vivo studies have confirmed the safety and efficacy of compounds within this class:
- Animal models treated with dopamine agonists exhibited improved locomotor activity and reduced symptoms associated with Parkinson's disease .
- Studies on vascular function indicated enhanced blood flow in treated subjects, supporting its use for vascular-related conditions .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Structural Analogs with Piperazine/Benzodioxol Motifs
a) N-(1,3-Benzodioxol-5-Ylmethyl)-1-[(1r)-1-Naphthalen-1-Ylethyl]piperidine-4-Carboxamide ()
- Key Differences : Replaces the piperazine-acetamide backbone with a piperidine-carboxamide and substitutes the SCF₃ phenyl group with a naphthalene-ethyl moiety.
b) N-[4-(Cyanomethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide ()
- Key Differences: Substitutes the benzodioxolmethyl group with a 4-fluorophenyl-piperazine and the SCF₃ group with a cyanomethylphenyl.
- Implications: The cyanomethyl group introduces polarity, which may affect blood-brain barrier penetration compared to the lipophilic SCF₃ group.
Functional Analogs with Acetamide Backbones
a) 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Derivatives ()
- Key Differences : Replaces piperazine with a triazole-sulfanyl group and uses furan-based substituents.
- Reported Activity : Demonstrated anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). This suggests acetamide derivatives with heterocyclic substituents may target inflammatory pathways.
b) Hydroxyacetamide Derivatives (FP1-12) ()
- Key Differences : Incorporates hydroxyacetamide and imidazol-triazole hybrids.
- Reported Activity : Antiproliferative effects via mechanisms involving kinase inhibition or DNA intercalation.
Comparative Analysis Table
Pharmacokinetic Profiles
- Target Compound: The SCF₃ group likely enhances lipophilicity (logP) and metabolic stability compared to cyanomethyl or hydroxylated analogs.
- Triazole Analogs : Exhibit anti-inflammatory activity but may suffer from shorter half-lives due to polar sulfanyl groups.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves multi-step condensation reactions. For example:
- Step 1 : React a substituted piperazine derivative (e.g., 4-(1,3-benzodioxol-5-ylmethyl)piperazine) with a halogenated acetamide precursor under reflux conditions (150°C) using pyridine and zeolite (Y-H) as catalysts .
- Step 2 : Purify the crude product via recrystallization (ethanol or ethanol/HCl mixture) to achieve >95% purity .
- Optimization : Adjust molar ratios (equimolar concentrations), solvent polarity, and catalyst loading to enhance yield. Monitor reaction progress via TLC or HPLC.
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of the benzodioxole ring (δ 5.9–6.1 ppm for methylenedioxy protons) and trifluoromethylsulfanyl group (δ 45–50 ppm in F NMR) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 501.6 (calculated for CHNOS) .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions, as demonstrated for analogous piperazine-acetamide derivatives .
Q. How should researchers design initial biological activity assays for this compound?
Methodological Answer:
- Anticancer Screening : Use the NCI-60 cell line panel to assess cytotoxicity. Prepare serial dilutions (1 nM–100 μM) and measure IC values via MTT assays .
- Antimicrobial Testing : Follow CLSI guidelines for broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Controls : Include reference drugs (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) and solvent-only controls to validate results.
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives with improved target affinity?
Methodological Answer:
- Quantum Chemical Modeling : Use density functional theory (DFT) to calculate electrostatic potential surfaces and identify key interaction sites (e.g., trifluoromethylsulfanyl group’s electron-withdrawing effects) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding (e.g., kinase targets) to optimize piperazine linker flexibility and benzodioxole orientation .
- In Silico ADMET Prediction : Tools like SwissADME predict metabolic stability, prioritizing derivatives with lower CYP450 affinity .
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC50_{50}50 values across studies)?
Methodological Answer:
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.
- Dose-Response Replication : Repeat experiments with a wider concentration range (e.g., 0.1–100 μM) and use nonlinear regression for IC calculation .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA, Tukey’s HSD) to compare datasets from independent studies and identify outliers .
Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound’s analogues?
Methodological Answer:
- Core Modifications : Synthesize derivatives with varied substituents on the benzodioxole (e.g., fluoro, methyl) or piperazine (e.g., ethyl, cyclopropyl) moieties .
- Pharmacophore Mapping : Use X-ray or docking data to identify critical hydrogen bond acceptors (e.g., acetamide carbonyl) and hydrophobic regions (benzodioxole ring) .
- 3D-QSAR Models : Develop comparative molecular field analysis (CoMFA) models to correlate substituent bulk/charge with activity .
Q. How can metabolic stability be assessed to prioritize derivatives for in vivo studies?
Methodological Answer:
- Liver Microsome Assays : Incubate compounds (1–10 μM) with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify potent inhibitors, which may cause drug-drug interactions .
- Plasma Stability Tests : Assess compound integrity in rat plasma (37°C, 24 hours) to guide formulation strategies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
